molecular formula C24H18N2O5 B12542743 2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid

2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid

Cat. No.: B12542743
M. Wt: 414.4 g/mol
InChI Key: LYYOMRJBFVWKEQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with 2-hydroxybenzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    2-Hydroxyquinoline: Another related compound with similar chemical properties and applications.

    4-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical formulations.

Uniqueness

2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of quinoline and benzoic acid moieties allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

2-hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid

InChI

InChI=1S/C24H18N2O5/c1-14(25-15-11-12-18(24(30)31)20(27)13-15)21-22(28)17-9-5-6-10-19(17)26(23(21)29)16-7-3-2-4-8-16/h2-13,27-28H,1H3,(H,30,31)

InChI Key

LYYOMRJBFVWKEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1)C(=O)O)O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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